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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the well-characterized fatty acid amide hydrolase

(FAAH) inhibitor, URB597. While a comparison with a compound designated as LP117 was

initially intended, a thorough review of scientific literature did not yield any public data for a

FAAH inhibitor with this name. Therefore, this document will focus on providing a

comprehensive profile of URB597, which can serve as a benchmark for evaluating other FAAH

inhibitors. We will delve into its performance, supported by experimental data, and provide

detailed methodologies for key experiments.

Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system,

primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA)

and other related fatty acid amides. By hydrolyzing these signaling lipids, FAAH terminates

their biological activity, which plays a role in pain, inflammation, and mood regulation. Inhibition

of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid

signaling, potentially offering therapeutic benefits without the psychoactive side effects

associated with direct cannabinoid receptor agonists.

URB597: A Potent and Selective FAAH Inhibitor
URB597, also known as KDS-4103, is a potent and selective inhibitor of FAAH. It acts by

irreversibly carbamylating the catalytic serine nucleophile of the enzyme.[1] Its efficacy and
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selectivity have been demonstrated in numerous in vitro and in vivo studies, making it a

valuable tool for investigating the therapeutic potential of FAAH inhibition.

Quantitative Performance of URB597
The inhibitory potency of URB597 against FAAH has been determined across various

experimental setups. The following table summarizes key quantitative data for URB597.

Parameter Species/System Value Reference

IC50 Rat Brain Membranes 4.6 nM --INVALID-LINK--

Intact Neurons 0.5 nM --INVALID-LINK--

Human Liver

Microsomes
3 nM --INVALID-LINK--

kinact/Ki
Recombinant Human

FAAH
1650 M⁻¹s⁻¹ --INVALID-LINK--

In vivo ID50 Rat Brain FAAH (i.p.) 0.15 mg/kg --INVALID-LINK--

Selectivity Profile
URB597 exhibits high selectivity for FAAH over other serine hydrolases in the brain.[1]

However, at higher concentrations, it has been shown to interact with other serine hydrolases

in peripheral tissues, including carboxylesterases.[1] Notably, URB597 also inhibits FAAH-2, a

homolog of FAAH found in higher mammals, with high potency.[1]

FAAH Signaling Pathway
FAAH plays a crucial role in regulating the levels of anandamide (AEA), a key

endocannabinoid. The inhibition of FAAH leads to an accumulation of AEA, which then

enhances the activation of cannabinoid receptors, primarily CB1 and CB2, leading to various

physiological effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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